(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Overview
Description
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is an organic compound with the molecular formula C14H17N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Scientific Research Applications
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Safety and Hazards
“(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals .
Mode of Action
It is known to increase the induced circular dichroism (icd) magnitude exhibited by poly [(4-carboxyphenyl)acetylene] and forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mpeg-sc) .
Biochemical Pathways
It is used in the asymmetric synthesis of α-cyanocarboxylates and in the synthesis of chiral imadazolin-2-ylidene ligands used in organometallic catalysis .
Result of Action
It is known to be used in the enantiodiscrimination of α-hydroxy and α-amino acids by 1h nmr .
Action Environment
It is known that the compound possesses superior stability, even in harsh conditions such as high temperature, acidic or alkali environment, and different kinds of organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with (S)-(-)-1-(1-naphthyl)ethylamine.
Methylation: The amine group is then methylated using formaldehyde and formic acid in a process known as Eschweiler-Clarke methylation. The reaction conditions usually involve heating the mixture to around 100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the starting materials and reagents.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Produces imines or oximes.
Reduction: Yields secondary amines.
Substitution: Results in various substituted amines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-(1-Naphthyl)ethylamine: A precursor in the synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine.
®-(+)-1-(1-Naphthyl)ethylamine: The enantiomer of (S)-(-)-1-(1-naphthyl)ethylamine.
(S)-(-)-α-Methylbenzylamine: Another chiral amine used in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific chiral configuration and its ability to act as a versatile chiral auxiliary in various chemical reactions. Its applications in asymmetric synthesis and its role in producing enantiomerically pure compounds make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(1S)-N,N-dimethyl-1-naphthalen-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRXYILTIWBHEP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446670 | |
Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121045-73-6 | |
Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine contribute to the asymmetric synthesis of the mixed phosphine-phosphine oxide ligand?
A1: this compound acts as a chiral auxiliary by coordinating to a palladium center. This creates a chiral environment around the metal, which then influences the stereoselectivity of subsequent reactions. In the research, the chiral organopalladium(II) complex, derived from this compound, promotes the asymmetric hydrophosphination of 1,1-bis(diphenylphosphino)ethene and diphenylphosphine []. This reaction leads to the preferential formation of specific diastereomers of the triphosphine palladium(II) template products. The chirality of the this compound auxiliary is ultimately transferred to the final phosphine-phosphine oxide ligand.
Q2: Can the this compound be removed from the synthesized ligand?
A2: Yes, the research indicates that this compound can be chemoselectively removed from the template products. Treatment with concentrated hydrochloric acid cleaves the auxiliary, leaving the desired enantioenriched phosphine-phosphine oxide ligand [].
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